molecular formula C18H14N4O2 B1670848 Disperse Orange 1 CAS No. 2581-69-3

Disperse Orange 1

Cat. No.: B1670848
CAS No.: 2581-69-3
M. Wt: 318.3 g/mol
InChI Key: YFVXLROHJBSEDW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Disperse Orange 1, also known as 4-anilino-4’-nitroazobenzene, is an azo dye . It is primarily used for coloring purposes . The primary target of this compound is the amyloid-beta (Aβ42) protein, where it acts as an anti-amyloid agent .

Mode of Action

The mode of action of this compound involves the isomerization effect between the trans-4A4N and cis-4A4N states . This isomerization occurs during photo relaxation, which is a process where the molecule returns to its ground state after being excited by light .

Biochemical Pathways

It is known that the dye can delay both seeded and non-seeded aβ42 polymerization at substoichiometric concentrations . This suggests that this compound may interfere with the aggregation of Aβ42, a process implicated in the pathogenesis of Alzheimer’s disease .

Pharmacokinetics

Its chemical properties, such as its molecular weight of 31833 g/mol , may influence its bioavailability and pharmacokinetic profile.

Result of Action

The result of this compound’s action is the delay of Aβ42 polymerization . This could potentially mitigate the formation of amyloid plaques, which are characteristic of Alzheimer’s disease . Additionally, this compound exhibits a color change due to the isomerization effect, which can be observed at a maximum absorbance of 439nm .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the dye is useful in conducting experiments with flash photolysis , a technique that involves the use of a flash of light to induce a chemical reaction. Furthermore, the dye’s action may be affected by the presence of other substances, such as NaCl and other salts, which are often found in commercial samples of the dye .

Biochemical Analysis

Biochemical Properties

Disperse Orange 1 is known to interact with various biomolecules. It has been identified as an anti-amyloid agent, which potently delays both seeded and non-seeded Aβ42 polymerization at substoichiometric concentrations, thereby disrupting preformed fibrillar assemblies of synthetic Aβ42 peptides . This suggests that this compound may interact with proteins involved in amyloid formation.

Cellular Effects

This compound has been reported to induce DNA damage and cytotoxic effects . It was found to be genotoxic on HepG2 cells until it reached the maximum concentration tested . Despite cell viability being around 90%, the damage response had saturated, which might be due to cytotoxic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to undergo isomerization. This dye is useful in conducting experiments with flash photolysis due to the isomerization effect between the trans-4A4N and cis-4A4N states that occurs during photo relaxation . This property allows this compound to interact with light in a unique way, which could potentially influence its interactions with biomolecules.

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that this dye is used in experiments due to its isomerization effect . This suggests that the effects of this compound could change over time under certain conditions, such as exposure to light.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Disperse Orange 1 involves the diazotization of 4-nitroaniline followed by coupling with N-phenylaniline. The reaction typically occurs under acidic conditions with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then coupled with N-phenylaniline in an alkaline medium to yield this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity this compound suitable for both industrial and research applications .

Chemical Reactions Analysis

Types of Reactions: Disperse Orange 1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Disperse Orange 1 has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Disperse Red 1: Another azo dye with similar structural features but different substituents on the aromatic rings.

    Disperse Yellow 3: Similar in structure but with different chromophoric groups.

Comparison: Disperse Orange 1 is unique due to its specific anti-amyloid properties, which are not observed in other similar azo dyes. While Disperse Red 1 and Disperse Yellow 3 are primarily used for their dyeing properties, this compound stands out for its potential therapeutic applications in neurodegenerative diseases .

Properties

IUPAC Name

4-[(4-nitrophenyl)diazenyl]-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H14N4O2/c23-22(24)18-12-10-17(11-13-18)21-20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14/h1-13,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVXLROHJBSEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062536
Record name C.I. Disperse Orange 1
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Molecular Weight

318.3 g/mol
Source PubChem
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Physical Description

Powder; [MSDSonline]
Record name C.I. Disperse Orange 1
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CAS No.

2581-69-3
Record name Disperse Orange 1
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Record name C.I. Disperse Orange 1
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Record name Benzenamine, 4-[2-(4-nitrophenyl)diazenyl]-N-phenyl-
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Record name C.I. Disperse Orange 1
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Record name 4-[(4-nitrophenyl)azo]-N-phenylaniline
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Record name DISPERSE ORANGE 1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Disperse Orange 1 a concern for allergic contact dermatitis (ACD)?

A1: this compound belongs to the azo dye family, known to be a common cause of textile-related ACD. [] While regulations exist to limit its concentration in products with direct and prolonged skin contact, this compound has been detected in garments exceeding these limits. []

Q2: How common is ACD caused by this compound?

A2: Clinical studies indicate a relatively low prevalence of this compound allergy. In one study, only 1.3% of patients tested positive for this compound sensitivity out of 547 individuals patch tested with a clothing and dye series. []

Q3: What are the typical sources of this compound exposure leading to ACD?

A3: Aside from clothing, potential sources include hair dyes, wound dressings, and even thyroid shields. [] A case report documented severe localized ACD attributed to a textile necklace containing this compound. []

Q4: Can impurities in commercial this compound contribute to its allergenic potential?

A4: Research suggests that impurities present in commercial this compound can indeed act as sensitizers. [] Thin-layer chromatography (TLC) analysis of commercial this compound revealed the presence of additional allergens within the dye. [, ]

Q5: Does this compound exhibit cross-reactivity with other compounds?

A5: Yes, cross-reactivity between this compound and other disperse dyes, particularly Disperse Yellow 3, has been observed. [, ] This cross-reactivity is likely due to the presence of common metabolites like p-aminodiphenylamine. [, ] Simultaneous reactions to p-phenylenediamine (PPD) and disperse azo dyes have also been reported, suggesting potential cross-reactivity. [, ]

Q6: How do skin bacteria contribute to this compound sensitization?

A6: Human skin bacteria possess azo reductases capable of metabolizing disperse azo dyes, including this compound. [] These metabolites, such as p-aminodiphenylamine, can act as potent sensitizers, potentially contributing to the development of ACD. []

Q7: What is the molecular formula and weight of this compound?

A7: this compound has the molecular formula C18H14N4O2 and a molecular weight of 318.33 g/mol.

Q8: How can spectroscopic techniques be used to characterize this compound?

A8: Resonance Raman (RR) spectroscopy has been successfully employed to study the protonation of this compound in solution and adsorbed on oxide surfaces. [] This technique provides valuable insights into the molecule's interactions with different environments.

Q9: How does chlorination treatment affect the toxicity of this compound?

A9: While chlorination, a common wastewater treatment method, can reduce the mutagenic effects of this compound, it does not eliminate them entirely. [] Further research is needed to determine the efficacy of different treatment methods in removing this compound and mitigating its potential risks.

Q10: What methods are used to degrade this compound in wastewater?

A10: Photoelectrocatalytic oxidation using Ti/TiO2 nanotubular array electrodes has shown promise in degrading this compound and reducing its cytotoxicity. [] Electrochemical reduction at a boron-doped diamond electrode is another method explored for the degradation of this azo dye. []

Q11: What is the primary application of this compound?

A11: this compound is predominantly used as a dye in the textile industry for coloring synthetic fibers like polyester, nylon, and acetate. [, ]

Q12: How do light and heat affect the stability of this compound on dyed fabrics?

A12: Prolonged exposure to sunlight and high temperatures can degrade this compound, leading to fading and reduced strength of dyed fibers. [] The presence of lignin in natural fibers like jute can exacerbate this degradation. []

Q13: Are there alternative dye carriers being explored for this compound?

A13: Yes, researchers are investigating the use of unilamellar and multilamellar liposomes as carriers for this compound in wool dyeing. [, ] These lipid-based systems offer potential advantages in terms of controlled dye exhaustion, improved dye-fiber bonding, and reduced reliance on conventional dispersing agents. [, ]

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